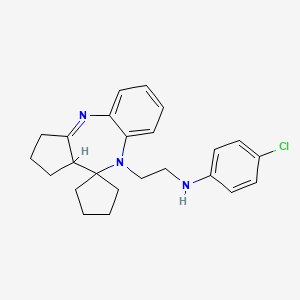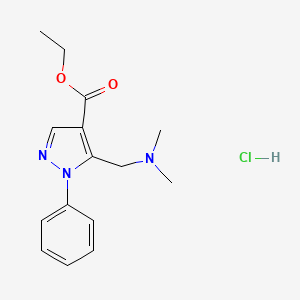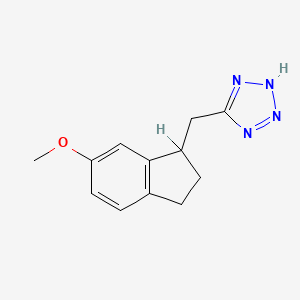
Neomycin undecylenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neomycin undecylenate is a compound formed by the combination of neomycin, an aminoglycoside antibiotic, and undecylenic acid, an antifungal agent. This compound is known for its broad-spectrum antibacterial and antifungal properties, making it a valuable agent in both medical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of neomycin undecylenate involves the reaction of an acid salt of neomycin with an alkali metal or ammonium salt of undecylenic acid. This reaction is carried out in an inert saline medium containing not more than 10 percent of inorganic salt ions. The formed this compound is then separated, washed free of contaminants, and dried .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process ensures high yield and purity by maintaining controlled reaction conditions and using efficient separation and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Neomycin undecylenate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups in the compound, potentially affecting its antibacterial and antifungal properties.
Reduction: This reaction can modify the compound’s structure, impacting its efficacy.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Applications De Recherche Scientifique
Neomycin undecylenate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions between antibiotics and fatty acids.
Biology: Investigated for its effects on bacterial and fungal cell membranes.
Medicine: Applied in topical formulations to treat skin infections and prevent bacterial contamination.
Industry: Utilized in the formulation of antifungal and antibacterial coatings for various surfaces
Mécanisme D'action
Neomycin undecylenate exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis, and disrupting cell membrane integrity. The undecylenic acid component enhances the compound’s antifungal activity by interfering with the fungal cell membrane, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Neomycin sulfate: Another form of neomycin used primarily for its antibacterial properties.
Neomycin palmitate: A derivative of neomycin with similar antibacterial activity but different solubility and stability properties.
Undecylenic acid: Used alone as an antifungal agent but lacks the broad-spectrum antibacterial activity of neomycin undecylenate
Uniqueness: this compound is unique due to its combined antibacterial and antifungal properties, making it more versatile than its individual components. This dual activity enhances its effectiveness in treating mixed infections and preventing microbial resistance .
Propriétés
Numéro CAS |
1406-04-8 |
|---|---|
Formule moléculaire |
C23H46N4O8 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;undec-10-enoic acid |
InChI |
InChI=1S/C12H26N4O6.C11H20O2/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-12,17-20H,1-2,13-16H2;2H,1,3-10H2,(H,12,13)/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1 |
Clé InChI |
ZHIKHAVOCHJPNC-SQAHNGQVSA-N |
SMILES isomérique |
C=CCCCCCCCCC(=O)O.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N |
SMILES canonique |
C=CCCCCCCCCC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)









